5-Hydroxypentyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

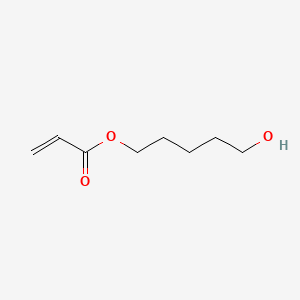

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(10)11-7-5-3-4-6-9/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRQKLGGIVSJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205829 | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57198-94-4 | |

| Record name | 5-Hydroxypentyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57198-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPENTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPP26XW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypentyl Acrylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-hydroxypentyl acrylate, a bifunctional monomer with significant potential in polymer chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws upon well-established principles and data from closely related hydroxyalkyl acrylates to present a detailed profile. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of hydroxyl-functionalized acrylate monomers.

Introduction: The Role of Hydroxyalkyl Acrylates in Polymer Science

Hydroxyalkyl acrylates are a versatile class of monomers characterized by the presence of both a polymerizable acrylate group and a reactive hydroxyl group. This dual functionality allows for a two-stage polymerization and crosslinking process, making them invaluable in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and, increasingly, biomedical materials.[1] The hydroxyl group provides a site for post-polymerization modification or for the formation of crosslinked networks, for instance, through reactions with isocyanates to form polyurethanes.[2]

This compound, with its five-carbon spacer between the acrylate and hydroxyl groups, offers a unique balance of hydrophilicity and flexibility to the resulting polymers. This guide will delve into its chemical structure, physicochemical properties, synthesis strategies, polymerization behavior, and potential applications, with a particular focus on its relevance to the biomedical and drug development fields.

Chemical Structure and Core Properties

Molecular Structure

This compound, also known as 1,5-pentanediol monoacrylate, possesses the chemical formula C₈H₁₄O₃.[3] Its structure consists of a pentanol backbone esterified with acrylic acid at one terminus, leaving a primary hydroxyl group at the other end.

Physicochemical Properties

| Property | Value | Source / Analogy |

| CAS Number | 57198-94-4 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | 5-hydroxypentyl prop-2-enoate | [3] |

| Appearance | Pale brown oil (predicted) | [4] |

| Boiling Point | 237.0 ± 23.0 °C at 760 mmHg (predicted) | [4] |

| Density | 1.009 ± 0.06 g/cm³ (predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, Methanol (predicted) | [4] |

| pKa | 15.11 ± 0.10 (predicted) | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [4] |

For context, the closely related hydroxypropyl acrylate has a measured boiling point of 205.7°C and a water solubility of 307 g/L.[5] It is reasonable to expect this compound to have a slightly higher boiling point and lower water solubility due to its larger alkyl chain.

Synthesis and Purification

The synthesis of hydroxyalkyl acrylates is typically achieved through two primary routes: direct esterification of acrylic acid with the corresponding diol, or transesterification of an alkyl acrylate (such as methyl or ethyl acrylate) with the diol.

General Synthesis Protocol (via Esterification)

While a specific protocol for this compound is not detailed in the literature, a general procedure based on the synthesis of other acrylic esters can be proposed. This would involve the reaction of acrylic acid with a molar excess of 1,5-pentanediol to favor the formation of the monoester.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus is charged with 1,5-pentanediol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction Execution: The mixture is heated to a temperature that allows for the azeotropic removal of water with a suitable solvent (e.g., toluene). Acrylic acid is then added dropwise to the reaction mixture.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Polymerization and Applications

The presence of the acrylate group allows this compound to undergo free-radical polymerization to form linear polymers or be copolymerized with other vinyl monomers. The pendant hydroxyl groups on the resulting polymer provide sites for further reactions, such as crosslinking.

Polymerization Behavior

Polymers of hydroxyalkyl acrylates are known for their hydrophilicity, which can be tailored by copolymerization with other monomers.[6] For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled synthesis of block copolymers containing hydroxybutyl acrylate, indicating that similar advanced polymerization techniques could be applied to this compound to create well-defined polymer architectures.[5]

Applications in Biomedical and Drug Development

The biocompatibility and functionalizability of polymers derived from hydroxyalkyl acrylates make them attractive for biomedical applications.[1] While specific research on poly(this compound) is scarce, the broader class of these materials is extensively studied for:

-

Hydrogels for Drug Delivery: The hydroxyl groups can be used to form crosslinked networks that can absorb large amounts of water, forming hydrogels.[6] These hydrogels can be designed to release encapsulated drugs in a controlled manner.[7] The length of the pentyl chain in this compound would influence the swelling properties and the hydrophobic/hydrophilic balance of the hydrogel, thereby affecting drug loading and release kinetics.

-

Tissue Engineering Scaffolds: The ability to form crosslinked, water-swellable materials makes these polymers suitable for creating scaffolds that can support cell growth and tissue regeneration.[1]

-

Functional Coatings: The hydroxyl groups can be used to covalently attach biomolecules to the surface of medical devices to improve their biocompatibility or to impart specific biological functions.

A known application of this compound is as an intermediate in the synthesis of N-Desmethyl-transatracurium Besylate, a structural analogue of the neuromuscular blocking agent Atracurium Besylate.[4] This highlights its utility as a building block in the synthesis of complex pharmaceutical compounds.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound is readily available. However, based on the data for closely related hydroxyalkyl acrylates, such as hydroxypropyl acrylate, the following precautions should be taken:

-

Toxicity: Hydroxyalkyl acrylates are generally considered to be irritants to the skin, eyes, and respiratory tract.[5] They may also be skin sensitizers.[8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. Acrylates are prone to polymerization, so they are typically stored with a polymerization inhibitor and under an inert atmosphere (e.g., nitrogen).[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising functional monomer that, based on the properties of its chemical analogues, is expected to be a valuable component in the synthesis of advanced polymers. Its bifunctional nature allows for the creation of materials with tunable properties, making it a candidate for applications in coatings, adhesives, and, most notably, in the biomedical field for the development of hydrogels, drug delivery systems, and functional coatings. While there is a clear need for more specific experimental data on its synthesis, properties, and polymerization, the foundational knowledge from related hydroxyalkyl acrylates provides a strong basis for future research and development of this versatile monomer.

References

-

ACS Sustainable Chemistry & Engineering. (2022). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Strength of Its Hydrogel Composites. [Link]

-

OECD SIDS. (2005). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2005). HYDROXYETHYL ACRYLATE CAS N°: 818-61-1. [Link]

- Google Patents. (n.d.). WO2009068098A1 - Method for producing (meth) acrylic acid esters of alcoholic flavoring agents using lipases.

-

ResearchGate. (2025). Synthesis of waterborne hydroxyl acrylate resins and its application in VOC-free waterborne coatings. [Link]

- Google Patents. (n.d.). EP2899180A1 - Hydroxyalkyl acrylate and method for producing same.

- Google Patents. (n.d.). CN101270032B - Method for preparing 1,5-pentanediol.

- Google Patents. (n.d.). WO2009015281A2 - Epoxy and hydroxy-functional acrylic resins for use in coating applications.

-

MDPI. (2023). Hydrogel Films in Biomedical Applications: Fabrication, Properties and Therapeutic Potential. [Link]

-

PubChem. (n.d.). 1,5-Pentanediol. Retrieved from [Link]

-

OECD SIDS. (n.d.). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. [Link]

-

ResearchGate. (2016). Biomedical applications of hydrogels: A review of patents and commercial products. [Link]

-

Semantic Scholar. (n.d.). 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. [Link]

-

MDPI. (n.d.). A Poly(Acrylic Acid)-Based Hydrogel Crosslinked with Hydroxypropylcellulose as a Clarifying Agent in Nickel(II) Solutions. [Link]

-

ResearchGate. (2025). Synthesis and properties of hydroxy acrylic resin with high solid content. [Link]

-

NIH. (n.d.). Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology. [Link]

-

NIH. (n.d.). Review of the Applications of Biomedical Compositions Containing Hydroxyapatite and Collagen Modified by Bioactive Components. [Link]

-

SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Oxford Academic. (n.d.). Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. [Link]

-

IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. [Link]

-

AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) poly(5-acetylaminopentyl acrylate),.... [Link]

-

PubMed. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0807617B1 - Process for preparing 1,5-pentanediol derivative - Google Patents [patents.google.com]

- 3. This compound | C8H14O3 | CID 92696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 57198-94-4 [chemicalbook.com]

- 5. RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterical ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01562A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to 5-Hydroxypentyl Acrylate (CAS: 57198-94-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentyl acrylate (5-HPA) is a bifunctional monomer possessing both a reactive acrylate moiety for polymerization and a terminal hydroxyl group for subsequent chemical modification. This unique combination makes it a valuable building block in the synthesis of functional polymers with tailored properties for a wide range of applications, particularly in the biomedical field. This guide provides a comprehensive overview of the chemical and physical properties of 5-HPA, detailed synthesis and polymerization methodologies, characterization of the resulting poly(this compound), and a discussion of its current and potential applications, with a focus on drug delivery and tissue engineering. Safety and handling considerations for this reactive monomer are also addressed.

Introduction: The Versatility of a Hydroxyl-Functionalized Acrylate

Hydroxyalkyl acrylates are a class of monomers that have garnered significant interest due to the dual functionality imparted by the acrylate and hydroxyl groups. The acrylate group allows for facile polymerization via various mechanisms, forming a stable polymer backbone, while the pendant hydroxyl group serves as a reactive handle for further chemical transformations. This allows for the covalent attachment of bioactive molecules, crosslinking to form hydrogels, or modification to alter surface properties.

This compound, with its five-carbon spacer between the acrylate and hydroxyl groups, offers a balance of hydrophilicity and flexibility to the resulting polymer chains. This guide will delve into the technical details of this monomer, providing the necessary information for its synthesis, polymerization, and application in advanced materials development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a monomer is crucial for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57198-94-4 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | 5-hydroxypentyl prop-2-enoate | [1] |

| Synonyms | 1,5-pentanediol monoacrylate, 5-HYDROXYPENTYL 2-PROPENOATE | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 237.0 ± 23.0 °C (Predicted) | |

| Density | 1.009 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, Methanol | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Synthesis of this compound

The synthesis of this compound can be achieved through several established esterification methods. The most common approaches involve the reaction of a pentanediol derivative with an acrylic acid source. Two primary, reliable methods are detailed below.

Method 1: Fischer Esterification of 1,5-Pentanediol with Acrylic Acid

This method involves the direct acid-catalyzed esterification of 1,5-pentanediol with acrylic acid. To favor the formation of the mono-ester and minimize the di-acrylate byproduct, a molar excess of the diol is typically used.

Causality of Experimental Choices:

-

Excess 1,5-Pentanediol: Using an excess of the diol shifts the equilibrium towards the mono-substituted product, this compound, based on Le Chatelier's principle.

-

Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 1,5-pentanediol.

-

Azeotropic Removal of Water: The reaction is reversible, and the water produced must be removed to drive the reaction to completion. Toluene is used as a solvent to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.

-

Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. A polymerization inhibitor, such as hydroquinone, is added to prevent premature polymerization of the monomer during synthesis and purification.

Reaction Scheme:

Fischer Esterification of 1,5-Pentanediol.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 1,5-pentanediol (e.g., 3 molar equivalents), acrylic acid (1 molar equivalent), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents), and a polymerization inhibitor (e.g., hydroquinone, 200 ppm).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Acylation of 1,5-Pentanediol with Acryloyl Chloride

This method offers a more reactive approach that can be performed at lower temperatures, reducing the risk of polymerization. The use of a stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl byproduct.

Causality of Experimental Choices:

-

Acryloyl Chloride: Acryloyl chloride is a highly reactive acylating agent, allowing the reaction to proceed at lower temperatures compared to Fischer esterification.

-

Triethylamine: A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing side reactions.

-

Low Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize polymerization.

-

Anhydrous Conditions: Acryloyl chloride is sensitive to moisture, so the reaction must be carried out under anhydrous conditions to prevent its hydrolysis to acrylic acid.

Reaction Scheme:

Acylation of 1,5-Pentanediol.

Step-by-Step Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol (e.g., 1.2 molar equivalents) and triethylamine (1 molar equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1 molar equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel or by vacuum distillation.

Polymerization of this compound

The acrylate functionality of 5-HPA allows it to be readily polymerized using various techniques. The choice of polymerization method will dictate the architecture, molecular weight, and dispersity of the resulting polymer, poly(this compound) (P(5-HPA)).

Free Radical Polymerization

Free radical polymerization is a robust and widely used method for polymerizing acrylates.[2] It is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Causality of Experimental Choices:

-

Initiator: The choice of initiator (e.g., AIBN, BPO) depends on the desired reaction temperature. The initiator should have a suitable half-life at the polymerization temperature to ensure a steady supply of radicals.

-

Solvent: The choice of solvent depends on the solubility of the monomer and the resulting polymer. Common solvents for acrylate polymerization include toluene, dioxane, and DMF.

-

Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition and propagation.

-

Inert Atmosphere: Oxygen is a radical scavenger and can inhibit polymerization. Therefore, the reaction is typically carried out under an inert atmosphere.

Workflow for Free Radical Polymerization:

Free Radical Polymerization Workflow.

Step-by-Step Protocol:

-

Dissolve this compound and a free radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.1-1 mol%) in an appropriate solvent (e.g., toluene) in a Schlenk flask.

-

Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (typically several hours).

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Controlled Radical Polymerization (CRP)

For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are preferred. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods for acrylates.[3][4]

ATRP is a versatile CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex.

Causality of Experimental Choices:

-

Initiator: An alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) is used to initiate the polymerization.

-

Catalyst/Ligand System: A transition metal complex (e.g., Cu(I)Br/PMDETA) is used to reversibly abstract a halogen atom from the dormant polymer chain, generating a propagating radical. The ligand solubilizes the metal salt and tunes its reactivity.

-

Temperature and Solvent: The reaction conditions are chosen to ensure a balance between the rates of activation and deactivation, leading to a controlled polymerization.

Step-by-Step Protocol for ATRP:

-

To a Schlenk flask, add the copper(I) bromide catalyst and the ligand (e.g., PMDETA).

-

Add the this compound monomer and the solvent (e.g., anisole).

-

Deoxygenate the mixture by freeze-pump-thaw cycles.

-

Under an inert atmosphere, add the alkyl halide initiator (e.g., ethyl α-bromoisobutyrate).

-

Place the flask in a thermostated oil bath to start the polymerization.

-

Monitor the monomer conversion over time by taking samples and analyzing them by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible addition-fragmentation mechanism.

Causality of Experimental Choices:

-

Chain Transfer Agent (CTA): The choice of CTA (e.g., a dithioester or trithiocarbonate) is crucial for the successful polymerization of a given monomer. The CTA determines the "living" character of the polymerization.

-

Initiator: A conventional free radical initiator (e.g., AIBN) is used in a small amount relative to the CTA.

-

Monomer/CTA/Initiator Ratio: The ratio of these components determines the target molecular weight of the polymer.

Workflow for RAFT Polymerization:

RAFT Polymerization Workflow.

Step-by-Step Protocol for RAFT Polymerization:

-

In a Schlenk flask, dissolve the this compound monomer, the RAFT agent, and the initiator (e.g., AIBN) in a suitable solvent.

-

Deoxygenate the solution using freeze-pump-thaw cycles or by purging with an inert gas.

-

Immerse the flask in a preheated oil bath at the appropriate temperature for the chosen initiator.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by cooling and exposing to air.

-

Isolate the polymer by precipitation into a non-solvent.

-

Filter and dry the polymer under vacuum.

Properties and Applications of Poly(this compound)

The presence of the pendant hydroxyl groups along the polymer backbone imparts unique properties to P(5-HPA) and opens up a wide range of applications, particularly in the biomedical arena.

Properties of P(5-HPA)

-

Hydrophilicity: The hydroxyl groups increase the hydrophilicity of the polymer, making it suitable for applications in aqueous environments.

-

Biocompatibility: Poly(hydroxyalkyl acrylates) are generally known for their good biocompatibility, making them attractive for biomedical applications.[5][6]

-

Reactivity: The pendant hydroxyl groups can be used for post-polymerization modification to attach drugs, targeting ligands, or other functional molecules.

-

Crosslinking: The hydroxyl groups can participate in crosslinking reactions to form hydrogels.

Applications

The favorable properties of P(5-HPA) make it a promising candidate for various biomedical applications:

-

Drug Delivery: The hydroxyl groups can be used to conjugate drugs, forming polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles. The polymer can also be formulated into nanoparticles or micelles for targeted drug delivery.

-

Hydrogels for Tissue Engineering and Wound Dressing: P(5-HPA) can be crosslinked to form hydrogels.[7][8][9] These hydrogels can be designed to have tunable swelling properties, mechanical strength, and biodegradability, making them suitable as scaffolds for tissue engineering, wound dressings, and controlled release matrices.

-

Biocompatible Coatings: P(5-HPA) can be used to create biocompatible coatings for medical devices to reduce protein fouling and improve their integration with biological tissues.

Hydrogel Formation from P(5-HPA):

Hydrogel Formation Workflow.

Beyond the biomedical field, the properties of P(5-HPA) lend themselves to other applications:

-

Coatings and Adhesives: The hydroxyl groups can improve adhesion to various substrates and can be used as crosslinking sites in thermosetting coatings and adhesives.

-

Functional Resins: P(5-HPA) can serve as a reactive intermediate in the synthesis of more complex polymer architectures and functional materials.

Characterization of this compound and its Polymer

Proper characterization of both the monomer and the resulting polymer is essential to ensure purity, structure, and desired properties.

Monomer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. Expected ¹H NMR signals would include peaks for the vinyl protons of the acrylate group, the methylene protons of the pentyl chain, and the hydroxyl proton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. Key vibrational bands would include the C=O stretch of the ester, the C=C stretch of the acrylate, and the O-H stretch of the hydroxyl group.

Polymer Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, in some cases, to determine the extent of monomer conversion.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

Safety and Handling

-

Inhalation: Acrylate vapors can be irritating to the respiratory tract. Work in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Acrylates can cause skin and eye irritation, and some are known sensitizers.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store this compound in a cool, dry, and dark place, away from heat and sources of ignition. It should be stored with a polymerization inhibitor and under an inert atmosphere to prevent premature polymerization.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile functional monomer with significant potential in the development of advanced polymer materials. Its synthesis is achievable through standard organic chemistry techniques, and it can be polymerized via both free radical and controlled radical methods to yield polymers with tailored properties. The presence of the pendant hydroxyl group is key to its utility, enabling a wide range of post-polymerization modifications and the formation of functional materials such as hydrogels for biomedical applications. As the demand for sophisticated, functional polymers continues to grow, this compound represents a valuable tool for researchers and scientists in various fields.

References

-

PubChem. This compound. [Link]

- European Patent EP2899180A1.

-

ResearchGate. Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. [Link]

-

OECD SIDS. HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. [Link]

- European Patent EP0909752B1. Di(meth)

-

ACS Publications. Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. [Link]

-

MDPI. Hydrogel Films in Biomedical Applications: Fabrication, Properties and Therapeutic Potential. [Link]

-

RSC Publishing. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. [Link]

-

Wikipedia. Hydroxyethyl acrylate. [Link]

-

MDPI. Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. [Link]

-

ACS Publications. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. [Link]

-

Taylor & Francis Online. Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. [Link]

-

Gantrade. Key Facts about Acrylate Monomers. [Link]

-

ResearchGate. Synthesis and characterization of pure poly(acrylate) latexes. [Link]

-

ResearchGate. FTIR spectra of the starting monomer acrylic acid (a), plasma... [Link]

-

ResearchGate. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

- Google Patents.

-

PMC. State of the Art in Dual-Curing Acrylate Systems. [Link]

-

Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. [Link]

-

ResearchGate. (PDF) Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. [Link]

-

ACS Publications. Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group. [Link]

-

Polymer Chemistry. Synthesis and polymerization of bio-based acrylates: a review. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Acrylic Emulsion Containing High Hydroxyl Content. [Link]

-

PubMed. Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. [Link]

-

Journal of the Chilean Chemical Society. HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY. [Link]

-

IUPAC. Two-dimensional NMR studies of acrylate copolymers*. [Link]

-

SciELO. Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]

-

YouTube. Free radical polymerization. [Link]

-

White Rose Research Online. Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. [Link]

-

RSC Publishing. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

-

ResearchGate. Synthesis and polymerization of bio-based acrylates: a review. [Link]

-

material safety data sheet acrylic monomer self polymerized dpddfs-003. [Link]

-

ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com]. [Link]

-

YouTube. Safe transport of acrylic monomers. [Link]

-

The Royal Society of Chemistry. Table of contents. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

- Google Patents. CN103717566A - Process for producing (meth)

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. [Link]

-

ResearchGate. Synthesis of poly (n-behenyl acrylate) and it's application as flow improver. [Link]

Sources

- 1. This compound | C8H14O3 | CID 92696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6849693B2 - Hydroxyl group-containing polymers, their preparation and use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY | Journal of the Chilean Chemical Society [jcchems.com]

- 10. newstetic.com [newstetic.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Topic: Synthesis and Purification of 5-Hydroxypentyl Acrylate Monomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentyl acrylate (5-HPA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its structure, featuring both a polymerizable acrylate group and a reactive primary hydroxyl group, makes it a valuable building block for synthesizing functional polymers, hydrogels, adhesives, and coatings. This guide provides a comprehensive overview of the synthesis and purification of 5-HPA, grounded in established chemical principles and field-proven methodologies. We will explore the primary synthetic routes, offer detailed experimental protocols, address the critical challenges of purification, and outline methods for characterization and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction to this compound (5-HPA)

This compound (IUPAC name: 5-hydroxypentyl prop-2-enoate) is an organic compound with the molecular formula C₈H₁₄O₃[1]. As a hydroxyalkyl acrylate, it serves as a crucial difunctional monomer. The acrylate moiety allows for free-radical polymerization to form a polymer backbone, while the pendant hydroxyl group provides a site for post-polymerization modification, cross-linking, or imparting hydrophilicity to the final material. These properties make 5-HPA and similar monomers essential in the development of advanced materials, including biocompatible hydrogels for drug delivery, functional coatings, and specialized adhesives[2][3].

The primary challenge in working with 5-HPA lies in its synthesis and purification. The inherent reactivity of the acrylate group makes it susceptible to premature polymerization, especially at elevated temperatures, while the presence of a hydroxyl group can lead to side reactions. This guide is designed to navigate these challenges by presenting robust and validated protocols.

Methodologies for the Synthesis of 5-HPA

The synthesis of 5-HPA is typically achieved through two principal esterification pathways: the direct esterification of 1,5-pentanediol with acrylic acid or the transesterification of an alkyl acrylate with 1,5-pentanediol.

Direct Esterification (Fischer-Speier Esterification)

This is the most common and direct route, involving the acid-catalyzed reaction between 1,5-pentanediol and acrylic acid.

-

Chemical Principle: The reaction is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction towards the product, water must be continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.

-

Stoichiometry: A key challenge is controlling the reaction to favor the formation of the monoacrylate over the diacrylate (1,5-pentanediyl diacrylate). Using a molar excess of the diol (1,5-pentanediol) relative to the acrylic acid is the primary strategy to statistically favor mono-esterification.

-

Catalysts: Strong acid catalysts are required. While sulfuric acid is effective, p-Toluenesulfonic acid (p-TSA) is often preferred as it is a solid and generally causes fewer charring side-reactions[4]. More modern, reusable solid acid catalysts like zirconia-supported tungstophosphoric acid have also been shown to be highly efficient[5].

-

Inhibitors: To prevent the polymerization of acrylic acid and the 5-HPA product at reaction temperatures, a polymerization inhibitor is essential. Hydroquinone (HQ)[2][4] or its monomethyl ether (MEHQ) are commonly used, which function by scavenging free radicals. The presence of a small amount of oxygen can be beneficial for the efficacy of some inhibitors like phenothiazine[6].

Sources

- 1. This compound | C8H14O3 | CID 92696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]

- 3. CN111807961A - A kind of high hydroxyl acrylic emulsion with quick drying and long pot life and synthesis method thereof - Google Patents [patents.google.com]

- 4. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Analysis of 5-Hydroxypentyl Acrylate

This technical guide provides an in-depth analysis of 5-Hydroxypentyl acrylate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize acrylate monomers in their work. Herein, we delve into the structural elucidation of this compound, offering not just data, but a foundational understanding of the spectroscopic principles at play.

Introduction: The Significance of this compound Characterization

This compound (5-HPA) is a bifunctional monomer possessing both a reactive acrylate group and a terminal hydroxyl group. This unique structure makes it a valuable building block in polymer synthesis, enabling the formation of polymers with tailored properties such as hydrophilicity, cross-linking capabilities, and sites for further functionalization. Its applications are widespread, from the development of biomedical hydrogels and drug delivery systems to the formulation of advanced coatings and adhesives.[1]

The precise chemical structure and purity of 5-HPA are critical to the performance of the final polymeric material. Spectroscopic techniques like NMR and FTIR are indispensable tools for confirming the identity and integrity of this monomer, ensuring reproducibility and reliability in research and development. This guide will walk you through the essential spectroscopic features of 5-HPA, providing the rationale behind the spectral interpretations.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR and FTIR assignment.

I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 5-HPA by FTIR reveals characteristic absorption bands corresponding to its acrylate and hydroxyl moieties.

Key Vibrational Modes of this compound

The FTIR spectrum of 5-HPA is dominated by several key absorptions. The presence of the acrylate group is confirmed by the C=O stretching of the ester and the C=C stretching of the vinyl group. The hydroxyl group is identified by its characteristic broad O-H stretching band.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| ~3400 (broad) | O-H stretch | Alcohol | Strong, broad |

| ~3080-3010 | =C-H stretch | Alkene | Medium |

| ~2940, ~2860 | C-H stretch | Alkane | Medium to strong |

| ~1720 | C=O stretch | Ester (Acrylate) | Strong, sharp |

| ~1635 | C=C stretch | Alkene | Medium |

| ~1410 | C-H bend | Alkane | Medium |

| ~1200-1000 | C-O stretch | Ester, Alcohol | Strong |

| ~985, ~810 | =C-H bend (out-of-plane) | Alkene | Medium to strong |

Experimental Protocol: FTIR Analysis

A robust protocol for acquiring the FTIR spectrum of 5-HPA is crucial for obtaining high-quality, reproducible data.

Caption: Experimental workflow for the FTIR analysis of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 5-HPA.

¹H NMR Analysis

The ¹H NMR spectrum of 5-HPA exhibits distinct signals for the vinyl protons of the acrylate group and the protons of the pentyl chain. The chemical shifts, multiplicities, and coupling constants are key to assigning each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 (trans to C=O) | ~6.4 | dd | J ≈ 17.4, 1.5 | 1H |

| H-2 (cis to C=O) | ~5.8 | dd | J ≈ 10.5, 1.5 | 1H |

| H-1 | ~6.1 | dd | J ≈ 17.4, 10.5 | 1H |

| H-6 | ~4.1 | t | J ≈ 6.5 | 2H |

| H-10 | ~3.6 | t | J ≈ 6.5 | 2H |

| H-7, H-9 | ~1.6 | m | - | 4H |

| H-8 | ~1.4 | m | - | 2H |

| OH | Variable | s (broad) | - | 1H |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

The vinyl protons (H-1, H-2) display a characteristic AXM spin system. The large coupling constant (~17.4 Hz) is indicative of a trans relationship between two of the vinyl protons, while the smaller coupling (~10.5 Hz) corresponds to a cis relationship. The geminal coupling is typically small (~1.5 Hz).[2]

¹³C NMR Analysis

The ¹³C NMR spectrum of 5-HPA provides complementary information, showing distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~166 |

| C-1 (=CH) | ~130 |

| C-2 (=CH₂) | ~128 |

| C-6 (-O-CH₂-) | ~64 |

| C-10 (-CH₂-OH) | ~62 |

| C-7, C-9 | ~28, ~32 |

| C-8 | ~22 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The carbonyl carbon (C-3) of the ester is the most downfield signal.[3] The two vinyl carbons (C-1 and C-2) appear in the typical alkene region. The carbons of the pentyl chain are found in the aliphatic region, with their chemical shifts influenced by the proximity to the electronegative oxygen atoms.

Experimental Protocol: NMR Analysis

A standardized protocol is essential for obtaining high-resolution NMR spectra.

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides a comprehensive understanding of its molecular structure. The characteristic signals in both types of spectra serve as a reliable fingerprint for the identification and purity assessment of this important monomer. By following the outlined protocols and understanding the interpretation of the spectral data, researchers can confidently utilize 5-HPA in their synthetic endeavors, ensuring the desired properties and performance of the resulting materials. This guide serves as a foundational reference for the spectroscopic characterization of 5-HPA, empowering scientists to employ this versatile monomer with a high degree of confidence and control.

References

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) poly(5-acetylaminopentyl acrylate), (b) 5-acetylaminopentyl acrylate, and (c) 5-acetamido-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of HEA monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Fourier transform infrared Spectroscopy to study the interactions of poly(acrylic acid) and mixtures of poly(acrylic acid) and polyacrylamide with bone powders and Hydroxyapatites. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Cureus. (2023). Design, Characterization and Application of Acrylic Copolymers Derived from Hydroxy Functional Bio-Derived Macromolecules. Retrieved from [Link]

-

RSC Advances. (n.d.). [No title available]. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Strength of Its Hydrogel Composites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Rodan + Fields. (n.d.). Redefine Regimen: An Anti-Aging Skincare Routine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Hydroxypropyl acrylate. Retrieved from [Link]

Sources

Thermal Properties of Poly(5-Hydroxypentyl Acrylate): A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the thermal properties of poly(5-hydroxypentyl acrylate), specifically focusing on its glass transition temperature (T_g_) and the absence of a distinct melting point (T_m_). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization.

Introduction: The Significance of this compound in Advanced Applications

This compound is a functional monomer that is gaining increasing interest in the development of advanced polymers for biomedical and pharmaceutical applications. The presence of a terminal hydroxyl group provides a reactive site for the conjugation of therapeutic agents, targeting moieties, or for the formation of biodegradable networks. The five-carbon spacer arm offers flexibility and can influence the polymer's physical and thermal properties, which are critical for its performance in drug delivery systems, hydrogels, and biocompatible coatings. Understanding the thermal behavior of poly(this compound) is paramount for predicting its processing conditions, mechanical properties, and stability in various environments.

The Glass Transition Temperature (T_g_): A Critical Parameter for Amorphous Polymers

The glass transition temperature (T_g_) is a fundamental property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a true phase transition in the thermodynamic sense, like melting, but rather a kinetic phenomenon associated with the onset of large-scale segmental motion of the polymer chains. Below the T_g_, the polymer chains are "frozen" in a disordered state, resulting in a hard and brittle material. Above the T_g_, the chains have sufficient thermal energy to move, leading to a softer and more pliable material.

For drug delivery applications, the T_g_ is of critical importance as it influences:

-

Drug loading and release kinetics: The mobility of the polymer chains above the T_g_ can facilitate drug diffusion and release.

-

Mechanical integrity: The mechanical properties of a polymer device are significantly different below and above its T_g_.

-

Processing and formulation: Knowledge of the T_g_ is essential for techniques such as extrusion, molding, and film casting.

Estimating the Glass Transition Temperature of Poly(this compound)

The T_g_ of poly(n-alkyl acrylates) is significantly influenced by the length of the alkyl side chain. Generally, as the length of the n-alkyl side chain increases, the T_g_ decreases.[2][3] This is due to the "internal plasticization" effect of the flexible side chains, which increases the free volume and facilitates the movement of the polymer backbone. For instance, poly(methyl acrylate) has a T_g_ of approximately 10°C, while poly(butyl acrylate) has a T_g_ around -54°C.

The presence of a hydroxyl group in the side chain is expected to increase the T_g_ compared to its non-hydroxylated counterpart due to hydrogen bonding. Hydrogen bonds act as transient cross-links, restricting chain mobility and thus requiring more thermal energy to induce the glass transition. For example, the T_g_ of poly(2-hydroxyethyl methacrylate) is around 80°C, significantly higher than that of poly(ethyl methacrylate).[4]

Considering these two opposing effects for poly(this compound):

-

Side Chain Length: The pentyl group is longer than the methyl or ethyl groups, which would suggest a lower T_g_ compared to poly(methyl acrylate) or poly(ethyl acrylate).

-

Hydrogen Bonding: The terminal hydroxyl group will introduce intermolecular hydrogen bonds, which will increase the T_g_.

Based on these principles, it is reasonable to predict that the T_g_ of poly(this compound) will be lower than that of shorter-chain poly(hydroxyalkyl acrylates) but higher than that of poly(n-pentyl acrylate). A precise value can only be determined experimentally.

The Absence of a Melting Point (T_m_) in Poly(this compound)

Poly(this compound) is expected to be an amorphous polymer. Amorphous polymers lack the long-range ordered, crystalline structures found in semi-crystalline or crystalline materials.[1] Instead, their polymer chains are arranged in a random, entangled fashion.

A melting point (T_m_) is the temperature at which a crystalline solid transitions to a liquid state. This is a first-order thermodynamic transition characterized by a sharp endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram. Since amorphous polymers do not possess a crystalline lattice to break down, they do not exhibit a true melting point.[5][6][7] Instead of melting, they soften over a range of temperatures above their glass transition temperature.[5]

Therefore, when characterizing the thermal properties of poly(this compound), one should expect to observe a glass transition but not a melting point.

Experimental Determination of the Glass Transition Temperature using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable technique for determining the glass transition temperature of polymers.[8] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The T_g is observed as a step-like change in the heat capacity of the material.

Experimental Protocol

The following is a generalized, step-by-step protocol for the determination of the T_g_ of poly(this compound) using a standard heat-flux DSC instrument.

Materials and Equipment:

-

Poly(this compound) sample (typically 5-10 mg, dried to remove residual solvent or moisture)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetic DSC pans and lids

-

Crimper for sealing pans

-

High-purity inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried poly(this compound) sample into a tared aluminum DSC pan.

-

Seal the pan hermetically using a crimper. This is crucial to prevent any loss of volatiles during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a temperature well below the expected T_g_ (e.g., -50°C) to a temperature well above it (e.g., 100°C) at a controlled heating rate (typically 10°C/min). The purpose of this first scan is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from the upper temperature limit back down to the starting temperature at a controlled cooling rate (e.g., 10°C/min). This imparts a controlled thermal history to the sample.

-

Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The T_g_ is determined from this second heating scan, as it reflects the properties of the material with a known thermal history.

-

-

Data Analysis:

-

The glass transition will appear as a step change in the heat flow curve of the second heating scan.

-

The T_g_ is typically determined as the midpoint of the transition region. Modern thermal analysis software can automatically calculate the T_g_ using various methods (e.g., midpoint, half-height, or inflection point).

-

Causality Behind Experimental Choices

-

Sample Mass: A sample mass of 5-10 mg provides a good balance between obtaining a detectable thermal event and minimizing thermal gradients within the sample.

-

Heating Rate: A heating rate of 10°C/min is a common standard that provides good resolution for the T_g_ transition. Faster rates can increase the signal but may also shift the apparent T_g_ to a higher temperature.

-

Heat-Cool-Heat Cycle: The initial heating and cooling cycle is critical for obtaining reproducible results by erasing any previous thermal history from processing or storage.

-

Inert Atmosphere: An inert atmosphere prevents thermo-oxidative degradation of the polymer at elevated temperatures, ensuring that the observed thermal events are due to physical transitions and not chemical reactions.

Data Presentation and Visualization

The results from the DSC analysis should be presented clearly for easy interpretation.

Table 1: Predicted and Experimental Thermal Properties of Poly(this compound)

| Property | Predicted Value | Experimental Value | Method |

| Glass Transition Temperature (T_g_) | To be determined based on homologous series | To be determined | DSC |

| Melting Point (T_m_) | Not applicable (amorphous) | Not observed | DSC |

Diagram 1: Experimental Workflow for T_g_ Determination by DSC

Caption: Workflow for determining the glass transition temperature (T_g_) of poly(this compound) using Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for the thermal properties of poly(this compound) are not yet widely reported, a strong theoretical basis allows for the estimation of its glass transition temperature and predicts the absence of a melting point due to its amorphous nature. The T_g_ is a critical parameter that dictates the material's performance in various applications, particularly in the pharmaceutical and biomedical fields. The detailed DSC protocol provided in this guide offers a robust and reliable method for the experimental determination of this key thermal property, enabling researchers to accurately characterize this promising polymer for their specific needs.

References

-

Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylates): Implications of tacticity and chain dynamics. (n.d.). ResearchGate. [Link]

-

Everything You Need to Know About Acrylic Melting Point. (2024, February 12). Hopeful. [Link]

-

Differential scanning calorimetry (DSC) of acrylic polymers and blend: PMMA, MAM, and PMMA/10 wt% MAM blend. (n.d.). ResearchGate. [Link]

-

Tailoring the Swelling and Glass-Transition Temperature of Acrylonitrile/Hydroxyethyl Acrylate Copolymers. (n.d.). ResearchGate. [Link]

-

Prediction of glass transition temperatures: Binary blends and copolymers. (n.d.). ResearchGate. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Florida. [Link]

-

Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. (2023, May 20). MDPI. [Link]

-

Amorphous vs. Crystalline Polymers. (n.d.). Specialty Tapes. [Link]

-

Prediction of Glass Transition Temperature of Polymers Using Simple Machine Learning. (n.d.). MDPI. [Link]

-

Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. (n.d.). Frontiers. [Link]

-

Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. (n.d.). TA Instruments. [Link]

-

Side chain length impacting thermal transitions and water uptake of acrylate–maleimide copolymers with pendent catechols. (2017, October 20). Royal Society of Chemistry. [Link]

-

Prediction of high weight polymers glass transition temperature using RBF neural networks. (n.d.). National Technical University of Athens. [Link]

-

Acrylonitrile butadiene styrene. (n.d.). Wikipedia. [Link]

-

Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties. (n.d.). ACS Applied Electronic Materials. [Link]

-

Melting point, crystallization, and glass transition in polymers. (n.d.). Linseis. [Link]

-

Differential scanning calorimetric study of acrylic resin powders used in dentistry. (2000, December). PubMed. [Link]

-

DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]

-

Thermal behavior of poly hydroxy ethyl methacrylate (pHEMA) hydrogels. (n.d.). PubMed. [Link]

-

Everything You Need to Know About the Melting Point of Acrylic Plastic. (2024, September 14). ETCN. [Link]

-

Effect of Side-Chain Length on the Polymer Chain Dynamics of Poly(alkyl methacrylate)s in Solution. (2016, February 17). ACS Publications. [Link]

Sources

- 1. mcpolymers.com [mcpolymers.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy [frontiersin.org]

- 5. hplmachining.com [hplmachining.com]

- 6. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]

- 7. linseis.com [linseis.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Hydroxypentyl Acrylate

This guide provides an in-depth exploration of the solubility characteristics of 5-hydroxypentyl acrylate, a key monomer in the synthesis of a wide array of polymers. Understanding its behavior in different solvents is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple listing of solvents to provide a foundational understanding of the molecular interactions that govern solubility, alongside practical, field-tested methodologies for its determination.

Introduction: The Versatility of this compound

This compound (5-HPA) is a bifunctional monomer featuring a polymerizable acrylate group and a reactive primary hydroxyl group.[1][2] This unique structure allows for its incorporation into polymer backbones via the acrylate moiety, while the hydroxyl group remains available for post-polymerization modification, cross-linking, or to impart hydrophilicity and improve adhesion.[3] Its applications are diverse, ranging from the development of specialized coatings and adhesives to the synthesis of biocompatible materials for drug delivery and medical devices.[4]

The successful application of 5-HPA is often contingent on its solubility in a given reaction or formulation medium. A thorough understanding of its solubility profile is therefore not merely academic but a critical parameter for process control and product performance.

Theoretical Underpinnings of 5-HPA Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent. The molecular structure of 5-HPA provides it with a dual nature in terms of polarity.

-

The Hydrophilic Head: The terminal hydroxyl (-OH) group is capable of forming strong hydrogen bonds, making this part of the molecule polar and hydrophilic.

-

The Lipophilic Tail: The five-carbon pentyl chain is nonpolar and contributes to the molecule's lipophilic character.

-

The Acrylate Group: The ester functionality of the acrylate group has polar characteristics due to the carbonyl group, but the vinyl group is nonpolar.

This amphiphilic nature suggests that 5-HPA will exhibit a broad range of solubilities in various solvents.

Caption: Intermolecular forces between 5-HPA and different solvent types.

Solubility Profile of this compound

The following table summarizes the solubility of 5-HPA in a range of common laboratory solvents. The data is compiled from available chemical literature and estimations based on the solubility of structurally similar hydroxyalkyl acrylates. It is important to note that quantitative data for 5-HPA is not widely available, and therefore, experimental verification is recommended for critical applications.

| Solvent | Solvent Type | Solubility | Notes |

| Water | Polar Protic | Partially Soluble (Estimated) | Shorter-chain hydroxyalkyl acrylates like hydroxyethyl acrylate are miscible with water. As the alkyl chain length increases to five carbons, a decrease in water solubility is expected. Hydroxypropyl acrylate has a high water solubility of 307 g/L.[5] |

| Methanol | Polar Protic | Soluble[4] | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of 5-HPA, and the short alkyl chain allows for good interaction. |

| Ethanol | Polar Protic | Soluble (Estimated) | Similar to methanol, ethanol is expected to be a good solvent for 5-HPA. Hydroxyethyl acrylate is completely miscible with ethanol. |

| Isopropanol | Polar Protic | Soluble (Estimated) | Expected to be a good solvent, though solubility may be slightly lower than in methanol or ethanol due to the larger alkyl group of the solvent. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[4] | A common solvent for many organic compounds, DCM's polarity is suitable for dissolving 5-HPA. |

| Chloroform | Polar Aprotic | Soluble[4] | Similar to DCM, chloroform is an effective solvent for 5-HPA. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[4] | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Ethyl Acetate | Polar Aprotic | Soluble[4] | A moderately polar solvent that is effective at dissolving 5-HPA. |

| Acetone | Polar Aprotic | Soluble (Estimated) | Expected to be a good solvent due to its polarity and ability to accept hydrogen bonds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble (Estimated) | A common solvent for polymers and monomers, THF is expected to readily dissolve 5-HPA. |

| Toluene | Nonpolar | Soluble (Estimated) | The pentyl chain of 5-HPA allows for sufficient van der Waals interactions with nonpolar aromatic solvents like toluene. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble (Estimated) | The polarity of the hydroxyl and acrylate groups will likely limit solubility in highly nonpolar aliphatic solvents like hexane. |

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are two common and reliable methods for assessing the solubility of a liquid monomer like 5-HPA.

Visual Miscibility Method (Qualitative to Semi-Quantitative)

This method is a rapid and straightforward approach to determine if a liquid is miscible, partially soluble, or immiscible in a solvent at a given temperature.

Protocol:

-

Preparation: Add a known volume (e.g., 1 mL) of the solvent to a clear glass vial with a screw cap.

-

Initial Addition: To the solvent, add a small, measured volume of 5-HPA (e.g., 0.1 mL).

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes.[6]

-

Observation: Allow the mixture to stand for a few minutes and observe against a well-lit background.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion that may separate over time.

-

-

Titration (for semi-quantitative analysis): If the initial addition results in a clear solution, continue adding known volumes of 5-HPA, mixing and observing after each addition until the solution becomes cloudy or separates, indicating saturation. The total volume of 5-HPA added before saturation provides a semi-quantitative measure of solubility.

-

Temperature Control: For more accurate results, perform the experiment in a temperature-controlled water bath, as solubility is temperature-dependent.

Gravimetric Method (Quantitative)

This method provides a precise quantitative measurement of solubility (e.g., in g/100mL or mg/mL).

Protocol:

-

Saturated Solution Preparation: In a sealed container, add an excess of 5-HPA to a known volume of the solvent.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved 5-HPA is necessary to confirm saturation.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved 5-HPA has settled.

-

Sample Collection: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[7][8]

-

Solvent Evaporation: Gently evaporate the solvent from the dish in a fume hood or using a rotary evaporator. For high-boiling solvents, a vacuum oven at a moderate temperature may be necessary.

-

Drying and Weighing: Dry the evaporating dish containing the 5-HPA residue to a constant weight in a desiccator or oven at a temperature below the boiling point of 5-HPA to avoid loss of the solute.[8]

-

Calculation: The solubility is calculated as follows:

-

Weight of 5-HPA = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (g/mL) = Weight of 5-HPA / Volume of supernatant collected

-

Caption: Experimental workflow for determining the solubility of 5-HPA.

Safety Considerations

When determining the solubility of 5-HPA, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents used to be aware of specific hazards, handling precautions, and disposal procedures.

Conclusion